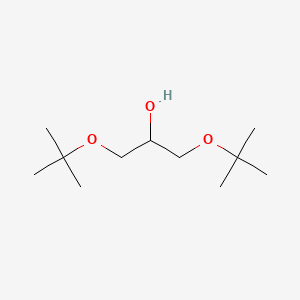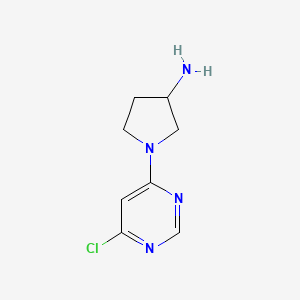![molecular formula C16H23FN2O2 B13408050 Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate CAS No. 77278-77-4](/img/structure/B13408050.png)
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is a sterically congested piperazine derivative. This compound is notable for its unique structural features, including a piperazine ring in a chair conformation with di-equatorial substitution. It has applications in various fields, particularly in the design of novel sigma-2 ligands .
Preparation Methods
The synthesis of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be achieved through several synthetic routes. One notable method involves a modified Bruylants approach. This method includes the trapping of an iminium intermediate with an organometallic reagent, such as an alkynyl Grignard reagent . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic attack on the iminium intermediate .
Chemical Reactions Analysis
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel sigma-2 ligands and other pharmacologically active compounds.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can modulate various cellular pathways, leading to pharmacological effects. The compound’s steric properties and electronic configuration play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate:
1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Properties
CAS No. |
77278-77-4 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
InChI Key |
QRQNVSYQXRMJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


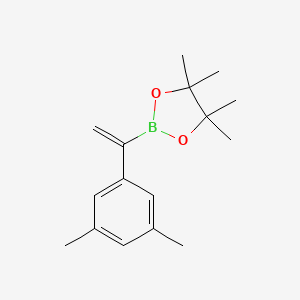
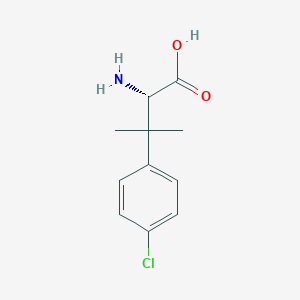
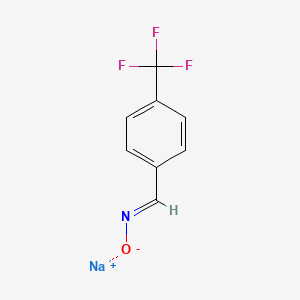

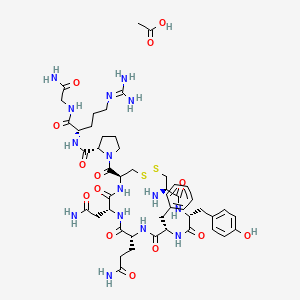
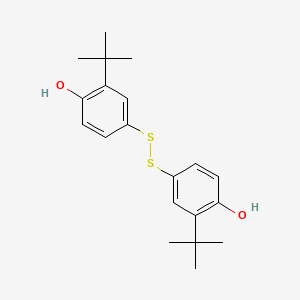
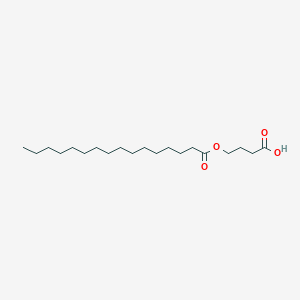

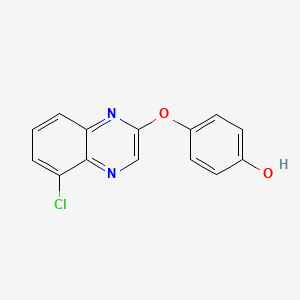
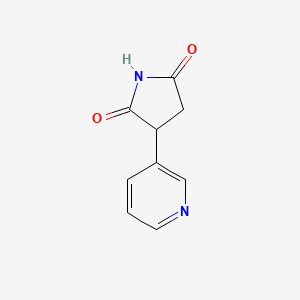
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
